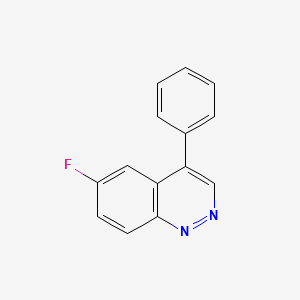![molecular formula C12H8Br2N2O B12896196 [(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-75-9](/img/structure/B12896196.png)
[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile is an organic compound with the molecular formula C12H8Br2N2O. It is characterized by the presence of a quinoline ring substituted with bromine atoms at positions 5 and 7, a methyl group at position 2, and an acetonitrile group attached via an oxygen atom at position 8.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Bromination: The starting material, 2-methylquinoline, undergoes bromination at positions 5 and 7 using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Nitrile Formation: The brominated intermediate is then reacted with a suitable nitrile source, such as acetonitrile, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for 2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetamide.
Substitution: Formation of 2-((5,7-dimethoxy-2-methylquinolin-8-yl)oxy)acetonitrile or 2-((5,7-dithiomethyl-2-methylquinolin-8-yl)oxy)acetonitrile.
科学研究应用
2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the nitrile group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its specific interactions with the target molecules .
相似化合物的比较
Similar Compounds
- 2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile
- 2-((5,7-Difluoro-2-methylquinolin-8-yl)oxy)acetonitrile
- 2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile
Uniqueness
2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated analogs. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry .
属性
CAS 编号 |
88757-75-9 |
|---|---|
分子式 |
C12H8Br2N2O |
分子量 |
356.01 g/mol |
IUPAC 名称 |
2-(5,7-dibromo-2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H8Br2N2O/c1-7-2-3-8-9(13)6-10(14)12(11(8)16-7)17-5-4-15/h2-3,6H,5H2,1H3 |
InChI 键 |
RJLNDOYIYHDQCT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OCC#N)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


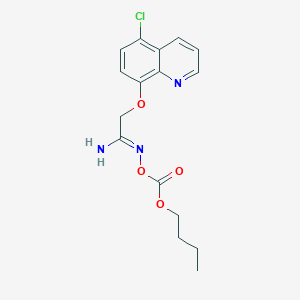
![3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide](/img/structure/B12896125.png)
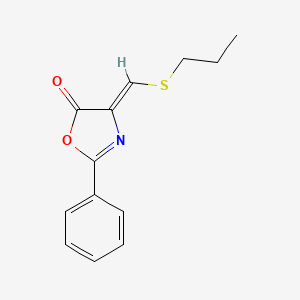
![2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12896137.png)
![5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B12896144.png)
![7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12896150.png)
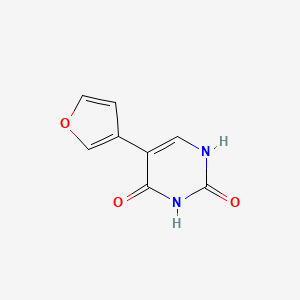
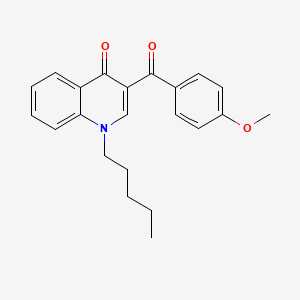
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-](/img/structure/B12896175.png)
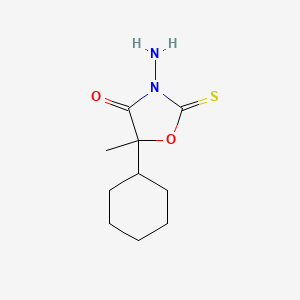
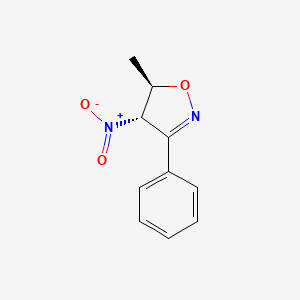
![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)
